![molecular formula C13H13N5O3S B2705395 2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2320150-57-8](/img/structure/B2705395.png)
2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways
Research has been conducted to develop efficient synthetic routes for producing pyridazine derivatives and related compounds. For instance, El-Mariah et al. (2006) describe the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, showcasing innovative approaches to generating structurally complex molecules with potential biological activity (El-Mariah, Hosny, & Deeb, 2006).
Structural Characterization
Detailed structural characterization using spectroscopic methods such as NMR and mass spectrometry is crucial for confirming the identities of synthesized compounds. Studies like those conducted by Patel et al. (2012) on thiazolidinone derivatives provide comprehensive insights into the molecular structures of these chemicals, aiding in the understanding of their potential functional applications (Patel, Kumari, & Patel, 2012).
Biological Activities
Antimicrobial Activity
Many pyridazine derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal pathogens. For example, Patel et al. (2012) and Patel et al. (2012) synthesized a series of thiazolidinone and s-triazine-based derivatives, respectively, and assessed their antimicrobial efficacy, highlighting the potential of these compounds as novel antimicrobial agents (Patel, Kumari, & Patel, 2012); (Patel, Patel, Kumari, & Patel, 2012).
Anti-Inflammatory and Analgesic Activities
Some pyridazine derivatives have been tested for their potential anti-inflammatory and analgesic activities. Research by Şahina et al. (2004) on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives indicates these compounds' effectiveness in reducing inflammation and pain without causing significant gastric side effects, suggesting their therapeutic potential in managing pain and inflammation (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
properties
IUPAC Name |
2-methyl-6-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-16-10(19)3-2-9(15-16)12(21)17-5-6-18(11(20)8-17)13-14-4-7-22-13/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDXLOUHAXSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one |
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